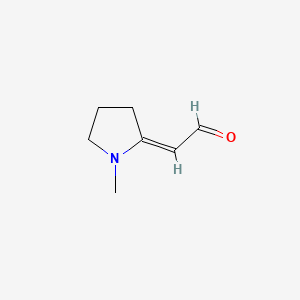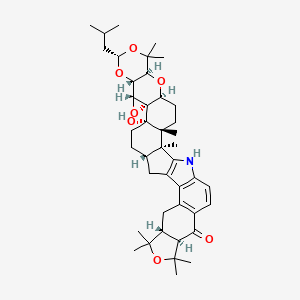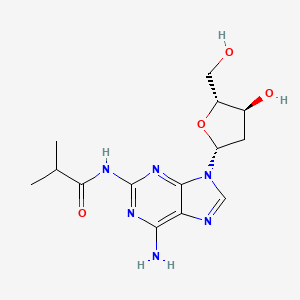![molecular formula C10H5N5 B564153 3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene CAS No. 110748-80-6](/img/structure/B564153.png)
3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole is a nitrogen-fused heterocyclic compound. . The compound’s structure consists of a pyrrole ring fused with an imidazole and benzotriazole ring, creating a complex and stable framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole typically involves the annulation of pyrrole with imidazole and benzotriazole precursors. One common method includes the cyclocondensation of pyrrole, isocyanate, and phosgene or thiophosgene . Another approach involves the reaction of benzotriazol-1-yl (1H-pyrrol-2-yl)methanone with ketones, isocyanates, or isothiocyanates .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, Rhodium (III) and Palladium (0) catalyzed C2-H functionalization of pyrroles with alkynes, alkenes, and diazo compounds have been employed . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products: The major products formed from these reactions include various substituted derivatives of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole, which can be further utilized in different applications .
Scientific Research Applications
Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Pyrrolo[1,2-a]imidazoles
- Pyrrolo[1,2-c]imidazoles
- Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids
Uniqueness: Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole stands out due to its unique structural combination of pyrrole, imidazole, and benzotriazole rings. This fusion imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Properties
CAS No. |
110748-80-6 |
|---|---|
Molecular Formula |
C10H5N5 |
Molecular Weight |
195.185 |
InChI |
InChI=1S/C10H5N5/c1-2-8-11-7-4-3-6-9(13-14-12-6)10(7)15(8)5-1/h1-5H |
InChI Key |
NKENMZXECQZVAI-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)N=C3C2=C4C(=NN=N4)C=C3 |
Synonyms |
Pyrrolo[2,1:2,3]imidazo[4,5-e]benzotriazole (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-bicyclo[2.1.0]pent-2-yl-, (1alpha,2beta,4alpha)- (9CI)](/img/new.no-structure.jpg)
![3-[(1E)-buta-1,3-dienyl]benzaldehyde](/img/structure/B564073.png)

![(7R,7AR)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B564076.png)

![(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B564079.png)



![[(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B564087.png)



